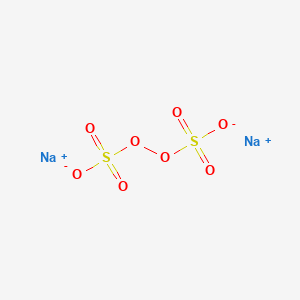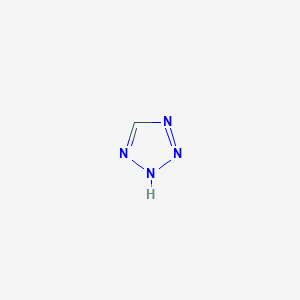
Europinidin
Vue d'ensemble
Description
Europinidin is a natural water-soluble pigment derived from delphinidin, an anthocyanidin with an O-methyl ring. It is a bluish-red plant dye found in some species of Plumbago and Ceratostigma . This compound is known for its antioxidant and anti-inflammatory properties, making it a compound of interest in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Europinidin can be synthesized from delphinidin through O-methylation. The process involves the methylation of hydroxyl groups on the delphinidin molecule. This reaction typically requires a methylating agent such as dimethyl sulfate or methyl iodide, and a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound involves the extraction of delphinidin from plant sources such as Plumbago Europea and Ceratostigma plumbaginoides. The extracted delphinidin is then subjected to O-methylation under controlled conditions to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Europinidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with potential biological activities.
Reduction: Reduction of this compound can lead to the formation of leucoanthocyanidins, which are colorless compounds.
Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides.
Major Products:
Oxidation: Quinones
Reduction: Leucoanthocyanidins
Substitution: Various substituted anthocyanidins
Applications De Recherche Scientifique
Europinidin has a wide range of scientific research applications:
Chemistry: Used as a natural dye and in the study of flavonoid chemistry.
Biology: Investigated for its antioxidant properties and its role in modulating oxidative stress.
Medicine: Studied for its potential therapeutic effects in conditions such as Parkinson’s disease and stomach ulcers
Industry: Utilized as a natural colorant in food and cosmetic products.
Mécanisme D'action
Europinidin exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Anti-inflammatory Properties: this compound inhibits the production of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6.
Neuroprotective Effects: It modulates neurotransmitter levels and reduces neuroinflammation, providing protection against neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
Europinidin is unique due to its specific O-methylation pattern, which distinguishes it from other anthocyanidins. Similar compounds include:
Delphinidin: The parent compound of this compound, known for its antioxidant properties.
Cyanidin: Another anthocyanidin with similar antioxidant and anti-inflammatory effects.
Pelargonidin: An anthocyanidin with a different methylation pattern, leading to distinct biological activities.
This compound stands out due to its enhanced stability and specific therapeutic potential, particularly in the treatment of neurodegenerative diseases and oxidative stress-related conditions .
Propriétés
IUPAC Name |
2-(3,4-dihydroxy-5-methoxyphenyl)-5-methoxychromenylium-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-13-5-9(18)6-14-10(13)7-12(20)17(24-14)8-3-11(19)16(21)15(4-8)23-2/h3-7H,1-2H3,(H3-,18,19,20,21)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXMPIWHBIOJSH-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15O7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1,6,11-triazatetracyclo[10.3.0.02,6.07,11]pentadecane](/img/structure/B104921.png)


